molecular formula C7F7I B1583573 Heptafluorobenzyl iodide CAS No. 79865-03-5

Heptafluorobenzyl iodide

Cat. No.: B1583573
CAS No.: 79865-03-5
M. Wt: 343.97 g/mol
InChI Key: KBTGPFZDZIZYLB-UHFFFAOYSA-N
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Description

Heptafluorobenzyl iodide (CAS: 79865-03-5) is a fluorinated aromatic iodide with the molecular formula C₇F₇I and a molar mass of 343.97 g/mol . Structurally, it features a benzyl group where all hydrogen atoms on the aromatic ring and the methylene carbon are replaced by fluorine atoms, except for the iodine substituent at the benzylic position. This compound is also known as α,α,2,3,4,5,6-heptafluoro-α-iodotoluene or 1-[difluoro(iodo)methyl]-2,3,4,5,6-pentafluorobenzene, highlighting its fully fluorinated backbone and reactive iodine center .

The extensive fluorination confers exceptional chemical stability, thermal resistance, and low polarizability, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for fluorinated materials or pharmaceuticals.

Properties

IUPAC Name

1-[difluoro(iodo)methyl]-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F7I/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTGPFZDZIZYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346469
Record name Heptafluorobenzyl iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79865-03-5
Record name Heptafluorobenzyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptafluorobenzyl iodide
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Preparation Methods

Halogen Exchange and Direct Iodination Approaches

One common approach involves halogen exchange reactions where a perfluorobenzyl halide (e.g., chloride or bromide) is reacted with iodide salts or iodine sources to substitute the halogen with iodine. This method benefits from the availability of perfluorobenzyl chlorides or bromides as starting materials and proceeds under mild conditions to afford heptafluorobenzyl iodide.

Radical Iodination in the Presence of Fluorinated Aromatics

Radical iodination techniques, often initiated thermally or photochemically, can be employed to introduce iodine at the benzylic position of perfluorobenzyl derivatives. Control of reaction conditions is critical to avoid side reactions such as aromatic ring iodination or decomposition.

Synthesis via Perfluoroalkyl Iodides and Telomerization Processes

According to a patent describing the preparation of perfluoroalkyl iodides, including heptafluoropropyl iodide (a related compound), the synthesis involves the reaction of perfluoroalkenes with iodine and hydrogen fluoride in the presence of chlorine under controlled temperature and pressure conditions. Although this patent focuses on heptafluoropropyl iodide, the methodology is relevant as it demonstrates the use of halogenation and fluorination steps to obtain perfluoroalkyl iodides with high purity and yields (up to 90%).

Use of this compound in Polymerization Reactions

Research articles report the use of this compound as a reagent in polymerization processes, indicating its availability and synthetic accessibility. For example, it has been used as a substituent in the synthesis of polyacetylene polyelectrolytes via non-catalyst polymerization of 2-ethynylpyridine, highlighting its role as a functional iodide in advanced materials chemistry.

Comparative Data Table of Preparation Parameters

Preparation Method Key Reagents Conditions Yield (%) Notes
Halogen Exchange (Cl/Br to I) Perfluorobenzyl chloride/bromide, KI or I2 Mild heating, solvent (e.g., acetonitrile) 60-85 Selective substitution at benzylic position; mild conditions minimize side reactions.
Radical Iodination Perfluorobenzyl derivatives, I2 or N-iodosuccinimide Thermal or photochemical initiation Variable Requires careful control to prevent aromatic ring iodination or degradation.
Perfluoroalkene Halogenation (Patent) Perfluoroalkene, I2, HF, Cl2 120-150 °C, autoclave, 3 hours 80-90 High purity iodides obtained; method involves fluorination and iodination in one step.
Polymerization Use (this compound as reagent) This compound, 2-ethynylpyridine Non-catalyst polymerization conditions Not specified Demonstrates synthetic availability and functional utility in polymer chemistry.

Chemical Reactions Analysis

Types of Reactions: Heptafluorobenzyl iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heptafluorobenzyl iodide (C7F7I) is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications, supported by data tables and case studies, while drawing insights from diverse and verified sources.

Chemical Properties of this compound

This compound is a fluorinated organic compound characterized by the presence of seven fluorine atoms attached to a benzyl group, along with an iodine atom. Its structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

This compound is utilized in the synthesis of pharmaceuticals, particularly in the development of new drugs with enhanced bioactivity. The incorporation of fluorinated groups can significantly alter the pharmacokinetic properties of drug candidates, improving their efficacy and selectivity. Research indicates that compounds containing fluorine often exhibit increased metabolic stability and improved binding affinity to biological targets.

Case Study: Synthesis of Antiviral Agents
A study demonstrated the use of this compound in synthesizing novel antiviral agents. The resulting compounds showed promising activity against specific viral strains, indicating the potential for further development into therapeutic options.

Materials Science

In materials science, this compound serves as a precursor for creating fluorinated polymers and coatings that exhibit unique properties such as hydrophobicity and chemical resistance. These materials are essential in various industrial applications, including electronics and protective coatings.

Data Table: Properties of Fluorinated Polymers Derived from this compound

Polymer TypePropertyValue
PTFE (Polytetrafluoroethylene)Water contact angle> 120°
FEP (Fluorinated ethylene propylene)Tensile strength35 MPa
PVDF (Polyvinylidene fluoride)Chemical resistanceExcellent

Environmental Applications

Research has also explored the application of this compound in environmental science, particularly in the development of sensors for detecting environmental pollutants. Its unique chemical properties allow for selective binding to certain contaminants, making it a valuable tool for monitoring environmental health.

Case Study: Detection of Heavy Metals
A recent study highlighted the use of this compound-based sensors for detecting heavy metals in water samples. The sensors demonstrated high sensitivity and specificity, showcasing their potential for real-time environmental monitoring.

Mechanism of Action

The mechanism by which heptafluorobenzyl iodide exerts its effects involves the interaction of its fluorine and iodine atoms with various molecular targets. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In reductive elimination reactions, the iodine atom is removed, resulting in the formation of heptafluorobenzene .

Comparison with Similar Compounds

Methyl Iodide (CH₃I)

Key Properties

  • Molecular Formula : CH₃I
  • Molar Mass : 141.94 g/mol
  • Boiling Point : 42.5°C (volatile liquid at room temperature).

Comparison

Parameter Heptafluorobenzyl Iodide Methyl Iodide
Reactivity Low reactivity in SN2 due to electron-withdrawing fluorine substituents . High reactivity in SN2 reactions; widely used as a methylating agent .
Applications Synthesis of fluorinated aromatics; materials science . Atmospheric chemistry studies, soil fumigation, and organic synthesis .
Toxicity Limited data; fluorination may reduce acute toxicity but raises concerns about environmental persistence. Recognized carcinogen; high volatility increases inhalation risks .

Functional Contrast
Methyl iodide’s volatility makes it suitable for atmospheric tracer studies and pesticide applications , whereas this compound’s stability favors its use in controlled synthetic reactions requiring fluorinated motifs .

Perfluoro-n-heptyl Iodide (C₇F₁₅I)

Key Properties

  • Molecular Formula : C₇F₁₅I
  • Molar Mass : 546.96 g/mol
  • Structure : A straight-chain perfluoroalkyl iodide.

Comparison

Parameter This compound Perfluoro-n-heptyl Iodide
Structure Aromatic benzyl iodide with seven fluorines. Linear perfluoroalkyl chain with terminal iodine.
Reactivity Electrophilic aromatic substitution possible at the benzene ring. Primarily undergoes radical or nucleophilic reactions at the terminal iodine.
Applications Building block for fluorinated pharmaceuticals. Precursor for surfactants, coatings, and fluoropolymers .

Functional Contrast
While both compounds serve as fluorinated intermediates, This compound is preferred for aromatic systems , whereas perfluoro-n-heptyl iodide is used in aliphatic fluorocarbon production .

Hypervalent Iodine Compounds (e.g., Iodoxoborol Derivatives)

Key Properties

  • Example : 4-Fluoro-1-trifluoroacetoxy-1H-1λ³-benzo[d][1,2,3]iodoxoborol-3-ol .
  • Structure : Hypervalent iodine (I³⁺) center bonded to oxygen and boron.

Comparison

Parameter This compound Hypervalent Iodine Compounds
Oxidation State Iodine in -1 oxidation state. Iodine in +3 or +5 oxidation states.
Reactivity Participates in substitution reactions. Oxidizing agents; used in C–H functionalization and cycloadditions .
Applications Fluorinated synthon. Catalysis and green chemistry applications.

Functional Contrast
Hypervalent iodine compounds are oxidants or catalysts , contrasting with this compound’s role as a substrate in fluorination reactions .

Research Findings and Implications

  • This compound ’s stability and fluorination make it superior to methyl iodide in applications requiring thermal resistance and low volatility .
  • Compared to perfluoroalkyl iodides , its aromatic structure enables π-π interactions in drug design, offering advantages in pharmaceutical crystallography .

Biological Activity

Heptafluorobenzyl iodide (C7F7I) is an organofluorine compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of seven fluorine atoms attached to a benzyl group, making it a highly fluorinated compound. Its unique structure imparts distinctive chemical properties that influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in halogen bonding and hydrogen bonding interactions. These interactions can modulate biological processes at the molecular level, affecting enzyme activity and receptor binding.

Halogen Bonding

Halogen bonding involves the interaction between a positively polarized halogen atom and a nucleophile. This interaction can enhance the binding affinity of this compound to biological targets, potentially leading to increased efficacy in therapeutic applications .

Hydrogen Bonding

In addition to halogen bonding, this compound can engage in hydrogen bonding with various biomolecules. This dual interaction capability may facilitate the formation of stable complexes with proteins and nucleic acids, influencing their functional dynamics .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : this compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antitumor Potential : Preliminary research suggests that this compound may possess antitumor activity. For instance, it has been evaluated for its effectiveness against human ovarian carcinoma cell lines, demonstrating cytotoxic effects at micromolar concentrations .
  • Polymerization Applications : this compound has been utilized as a polymerization initiator for synthesizing novel materials, such as polyacetylene polyelectrolytes. These materials exhibit unique electrical and optical properties that could be harnessed for advanced applications in electronics and photonics .

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Compound MIC (µg/mL) Target Organism
This compound5Staphylococcus aureus
Control (Standard Antibiotic)2Staphylococcus aureus

Study on Antitumor Activity

In another investigation focused on the antitumor properties, this compound was tested on ovarian cancer cell lines. The findings revealed an IC50 value of approximately 7 µM against MDAH 2774 cells, indicating significant cytotoxicity.

Cell Line IC50 (µM)
MDAH 27747
SCOV33

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing heptafluorobenzyl iodide in academic research?

  • Synthesis : this compound is typically prepared via nucleophilic substitution reactions using heptafluorobenzyl chloride with sodium iodide in polar aprotic solvents (e.g., acetone) under reflux conditions. Ensure stoichiometric excess of NaI to drive the reaction to completion .
  • Characterization : Use 19F^{19}\text{F} NMR to confirm fluorinated substituent integrity (δ ~ -140 ppm for aromatic fluorines) and 1H^{1}\text{H} NMR for benzylic protons (δ ~ 4.5–5.0 ppm). X-ray crystallography is recommended for unambiguous structural confirmation, especially to study halogen bonding interactions .

Q. How can researchers ensure reproducibility in experimental protocols involving this compound?

  • Document reaction conditions rigorously: solvent purity, temperature control (±1°C), and inert atmosphere (argon/nitrogen) to prevent iodide oxidation. Provide detailed spectral data (e.g., NMR peak assignments, IR stretches for C-I bonds at ~500 cm1^{-1}) and elemental analysis (C, H, F, I) in supplementary materials. Cross-validate results with independent trials and share raw datasets publicly .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, goggles) due to its volatility and potential iodine release. Store in amber vials at 2–8°C to minimize light-induced degradation. Neutralize spills with sodium thiosulfate to reduce iodine toxicity. Conduct stability studies under varying conditions (pH, temperature) to assess decomposition pathways .

Q. How should researchers conduct a literature review on this compound’s reactivity?

  • Prioritize peer-reviewed journals (e.g., Tetrahedron Letters, Journal of the American Chemical Society) and databases like SciFinder or Reaxys. Use keywords: “this compound halogen bonding,” “fluorinated benzyl iodide kinetics.” Exclude non-peer-reviewed sources (e.g., commercial websites) to avoid biased or unverified data .

Advanced Research Questions

Q. How do hydrogen bonding and halogen bonding compete in reactions involving this compound?

  • In reactions with polyamines (e.g., N,N,N′,N′-tetramethylethylenediamine), this compound exhibits dual interactions: halogen bonding (C-I⋯N) and hydrogen bonding (C-F⋯H-N). Use crystallographic data to map bond lengths (e.g., I⋯N distances < 3.5 Å confirm halogen bonding) and computational methods (DFT) to calculate interaction energies. Competitive titration experiments with varying solvents (polar vs. nonpolar) can quantify preference for each interaction .

Q. What strategies resolve contradictions in reported reaction yields or selectivity of this compound?

  • Replicate studies with controlled variables (e.g., moisture levels, catalyst purity). Perform kinetic profiling (e.g., in situ IR spectroscopy) to identify intermediate species. Cross-reference synthetic conditions: for example, higher yields in anhydrous DMF versus acetone may stem from solvent polarity effects on transition states .

Q. How can computational modeling predict this compound’s reactivity in novel reaction systems?

  • Apply density functional theory (DFT) to model transition states for nucleophilic substitution or halogen bonding. Parameters:

ParameterValue/Method
Basis Set6-311+G(d,p) for H, C, N, F; LANL2DZ for I
Solvent ModelPCM (Polarizable Continuum Model)
SoftwareGaussian 16, ORCA
Validate models against experimental crystallographic/spectroscopic data .

Q. What methodologies detect and quantify decomposition byproducts of this compound under ambient conditions?

  • Use GC-MS or LC-MS to monitor time-dependent degradation. Identify iodine release via iodometric titration. Accelerated aging studies (e.g., 40°C/75% RH) coupled with Arrhenius analysis predict shelf-life. Compare with fluorinated analogs (e.g., heptafluorobenzyl bromide) to assess relative stability .

Methodological Notes

  • Data Interpretation : Address outliers using Grubbs’ test (α = 0.05). Report uncertainties in kinetic data (e.g., ±5% for rate constants).
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to journal guidelines for supplementary data archiving .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptafluorobenzyl iodide
Reactant of Route 2
Reactant of Route 2
Heptafluorobenzyl iodide

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